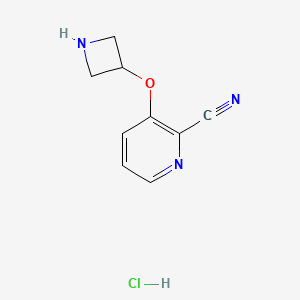
3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide, also known as MTTP, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cancer Research Applications
Compounds similar to "3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide" have been studied for their potential in cancer treatment. For example, retinoids like N-(4-hydroxyphenyl) retinamide (4-HPR) have shown promise in reducing the incidence of tumors in experimental models, possibly through immunoenhancing effects, including the augmentation of natural killer (NK) cell activity (Villa et al., 1993). Similarly, TZT-1027, a cytotoxic dolastatin 10 derivative inhibiting microtubule assembly, has been evaluated for its dose-limiting toxicities and pharmacokinetics in patients with advanced solid tumors, showing potential efficacy in cancer treatment (de Jonge et al., 2005).
Neuropharmacological Applications
Research into compounds structurally similar to "3-(4-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide" has explored their effects on neurotransmitter systems, particularly those involving norepinephrine and serotonin. For instance, studies have found that certain metabolites in cerebrospinal fluid, such as 3-methoxy-4-hydroxyphenylglycol (MHPG), could reflect changes in noradrenergic activity related to psychiatric disorders (Reuster et al., 2002). These findings highlight the potential of related compounds in understanding and possibly treating affective illnesses.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-7-4-15(5-8-16)6-9-18(21)20-19(10-12-23-13-11-19)17-3-2-14-24-17/h2-5,7-8,14H,6,9-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLCAHSPRJPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

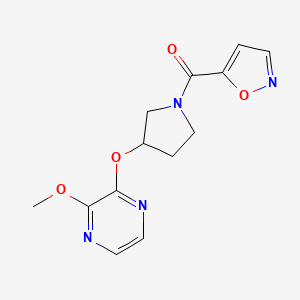

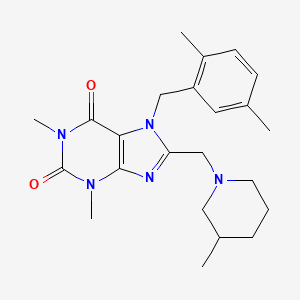
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2945141.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)

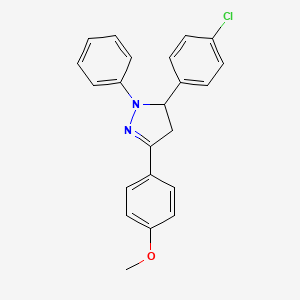
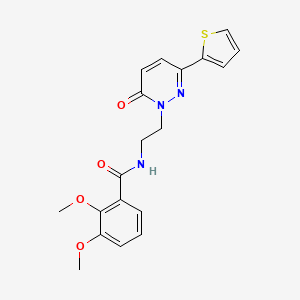
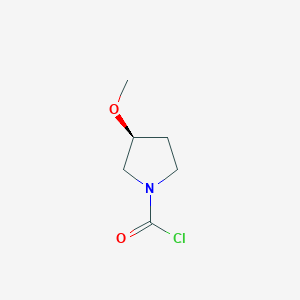
![2-(2-Chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2945155.png)
![ethyl 4-({1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2945156.png)
